3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid
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Overview
Description
3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenoxy group, a benzoyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Fluorophenoxybenzyl Alcohol: This intermediate is synthesized through the reaction of 3-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of 3-[(3-Fluorophenoxy)methyl]benzoyl Chloride: The benzyl alcohol is then converted to the corresponding benzoyl chloride using thionyl chloride.
Coupling with Oxolane-3-carboxylic Acid: The benzoyl chloride is reacted with oxolane-3-carboxylic acid in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[3-[(4-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid
- 3-[[3-[(3-Chlorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid
- 3-[[3-[(3-Bromophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid
Uniqueness
3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-[[3-[(3-fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5/c20-15-5-2-6-16(10-15)26-11-13-3-1-4-14(9-13)17(22)21-19(18(23)24)7-8-25-12-19/h1-6,9-10H,7-8,11-12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJUIPNAJBJBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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